InChI=1S/C8H7FO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3
.
4-Fluoro-2-methylbenzaldehyde is classified as an aromatic aldehyde, which falls under the category of organic compounds containing a carbonyl group () directly attached to an aromatic ring. It can be sourced from several chemical synthesis routes, often involving fluorination processes or Friedel-Crafts acylation reactions.
The synthesis of 4-fluoro-2-methylbenzaldehyde can be achieved through multiple methods:
These methods highlight the balance between efficiency and yield, with considerations for industrial scalability.
The structure of 4-fluoro-2-methylbenzaldehyde features:
The compound displays a colorless to almost colorless liquid state at room temperature, with notable physical properties:
4-Fluoro-2-methylbenzaldehyde participates in various chemical reactions:
These reactions underscore its versatility in synthetic organic chemistry.
The mechanism of action for 4-fluoro-2-methylbenzaldehyde primarily revolves around its electrophilic nature due to the carbonyl group. This allows it to engage in various reactions, such as:
Understanding its pharmacokinetics involves studying its absorption, distribution, metabolism, and excretion (ADME), influenced by factors like lipophilicity and water solubility.
The physical properties of 4-fluoro-2-methylbenzaldehyde include:
Chemical properties include:
These properties make it suitable for various applications in research and industry.
4-Fluoro-2-methylbenzaldehyde finds applications across several fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: